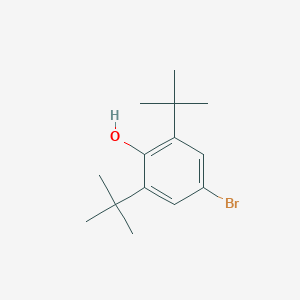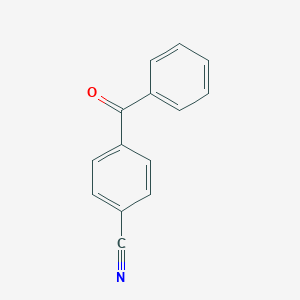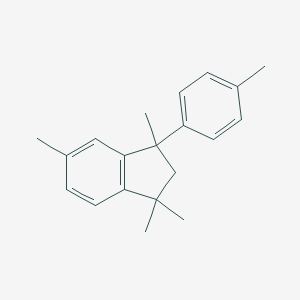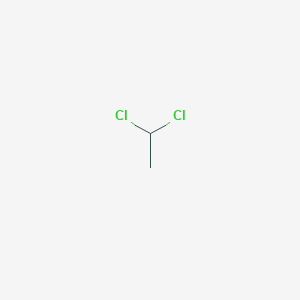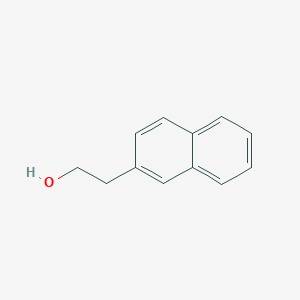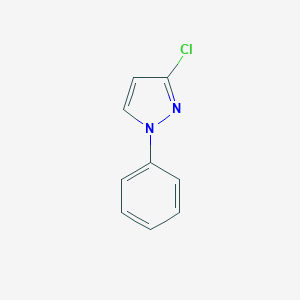
3-Chloro-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a pyrazole derivative that is synthesized through various methods.
Mechanism Of Action
The mechanism of action of 3-Chloro-1-phenyl-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through various mechanisms, such as inhibition of enzymes and modulation of signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 3-Chloro-1-phenyl-1H-pyrazole exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. Moreover, this compound has been shown to modulate the immune system and regulate the expression of various genes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Chloro-1-phenyl-1H-pyrazole in lab experiments is its ability to exhibit significant biological activities at low concentrations. Moreover, this compound can be easily synthesized through various methods. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.
Future Directions
There are several future directions for the research on 3-Chloro-1-phenyl-1H-pyrazole. One of the directions is to further explore its potential applications in medicine, agriculture, and material science. Moreover, studies can be conducted to investigate the mechanism of action of this compound and to identify its molecular targets. Furthermore, research can focus on synthesizing new derivatives of 3-Chloro-1-phenyl-1H-pyrazole with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 3-Chloro-1-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods and has been found to exhibit significant biological activities. Moreover, it has shown potential as a building block for the synthesis of various organic compounds. However, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in medicine, agriculture, and material science.
Synthesis Methods
The synthesis of 3-Chloro-1-phenyl-1H-pyrazole can be achieved through various methods, including cyclization of 3-chloro-1-phenyl-1-propen-2-one with hydrazine hydrate or phenyl hydrazine, and the reaction of 1-phenyl-3-(trifluoromethyl) pyrazole with sulfuryl chloride. However, the most commonly used method is the reaction of 3-chloro-1-phenyl-1-propen-2-one with phenyl hydrazine in the presence of a base.
Scientific Research Applications
3-Chloro-1-phenyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. It has also shown potential as a pesticide and herbicide. Moreover, this compound has been used as a building block for the synthesis of various organic compounds.
properties
CAS RN |
1128-55-8 |
|---|---|
Product Name |
3-Chloro-1-phenyl-1H-pyrazole |
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
3-chloro-1-phenylpyrazole |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HWFSRRHSZVBHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)Cl |
synonyms |
3-Chloro-1-phenyl-1H-pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



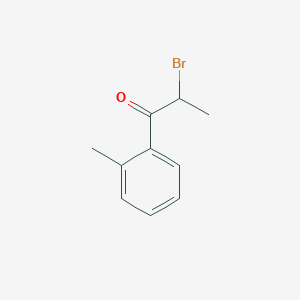
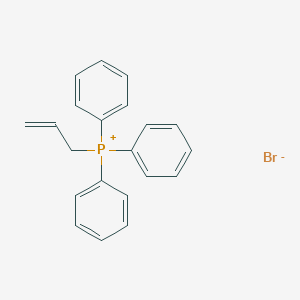
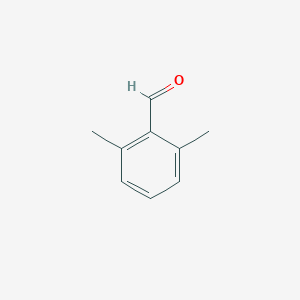
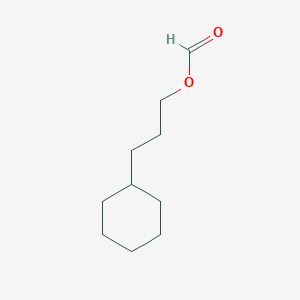
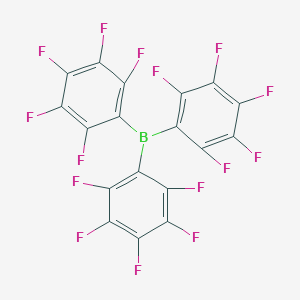
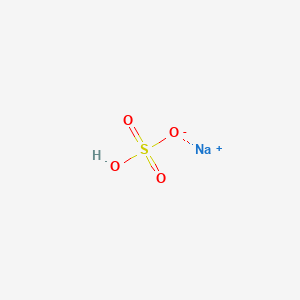
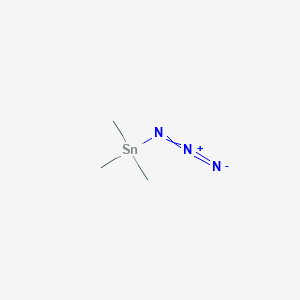
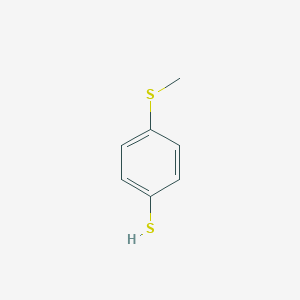
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
